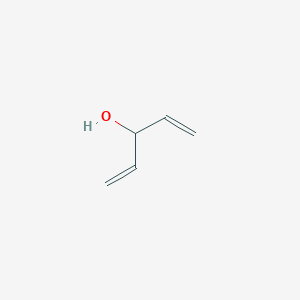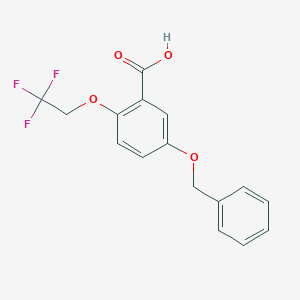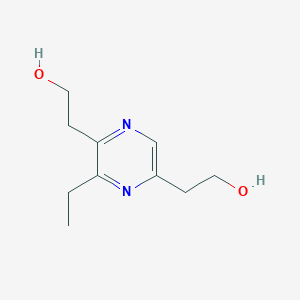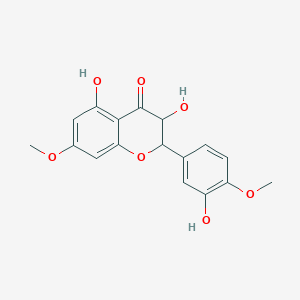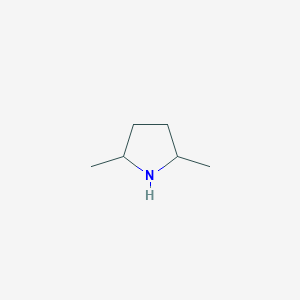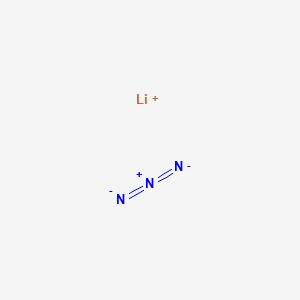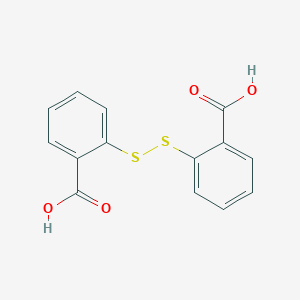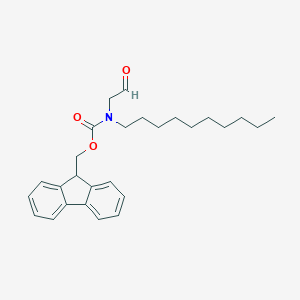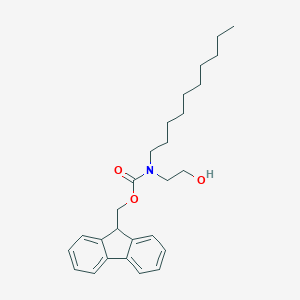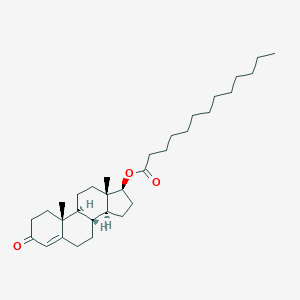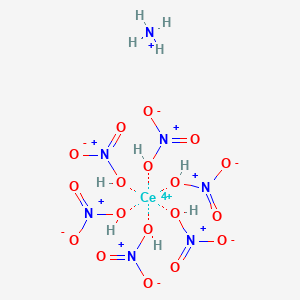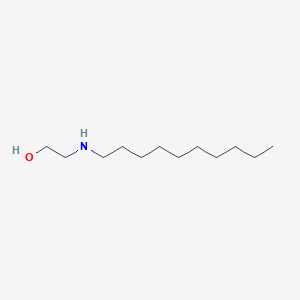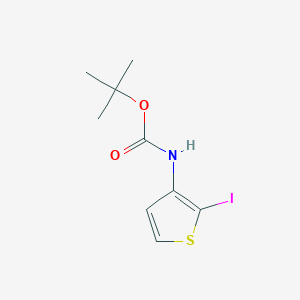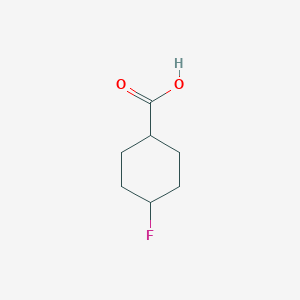
3,5-Diisopropylphenol
Descripción general
Descripción
3,5-Diisopropylphenol is a compound that is structurally related to various synthesized and naturally occurring phenolic compounds. It is characterized by the presence of isopropyl groups attached to the phenol ring, which can influence its chemical behavior and physical properties. The compound is of interest in various fields, including medicinal chemistry, due to its structural similarity to important pharmaceuticals such as propofol .
Synthesis Analysis
The synthesis of compounds related to 3,5-diisopropylphenol involves various chemical reactions and methodologies. For instance, the synthesis of 3,5-di(triphenylethylenyl) BODIPYs from the condensation of pyrrole with aryl aldehydes shows the formation of side products due to unusual intramolecular hydrogen transfer and a subsequent Scholl type reaction . Another example is the synthesis of 1,5-diisopropyl-6-oxo-verdazyl free radicals through a series of reactions including condensation with phosgene and aldehydes, followed by oxidation . Additionally, p-Isopropylphenol was synthesized using catalytic transfer dehydrogenation, indicating the versatility of methods available for synthesizing isopropyl-substituted phenols .
Molecular Structure Analysis
The molecular structure of compounds similar to 3,5-diisopropylphenol has been studied using various spectroscopic techniques and theoretical calculations. For example, the structural and spectral properties of synthesized formazan compounds were characterized by FTIR, UV-Vis, and NMR spectroscopy, complemented by quantum chemical calculations . X-ray diffraction studies have been used to analyze the crystal structure of related compounds, providing insights into their molecular conformations and interactions .
Chemical Reactions Analysis
3,5-Diisopropylphenol and its derivatives can undergo a range of chemical reactions. The unusual intramolecular hydrogen transfer and migratory shifts observed in the synthesis of BODIPY derivatives highlight the complex reactivity of such compounds . The reactivity of diisopropylphenol in the isopropylation of phenol over acid catalysts has been studied, revealing the influence of various parameters on selectivity and reaction pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-diisopropylphenol derivatives are influenced by their molecular structure. The introduction of isopropyl groups can enhance solubility in various solvents and increase stability compared to methyl-substituted counterparts . Theoretical studies using DFT calculations have provided insights into the thermodynamic properties, vibrational frequencies, and non-linear optical properties of related compounds . Additionally, the uncoupling effect of 2,6-diisopropylphenol in isolated rat liver mitochondria demonstrates the biological relevance and potential pharmacological properties of these compounds .
Aplicaciones Científicas De Investigación
Electrochemical Quantification
3,5-Diisopropylphenol, also known as propofol, has been studied for its electrochemical quantification. This involves the development of an electrochemical sensor for in vivo monitoring and feedback-controlled dosing of propofol in blood. Various methods using different electrodes and conditions have been explored for this purpose (Langmaier et al., 2011).
Protective Effects on Osteoblasts
Research has shown that 3,5-Diisopropylphenol can protect osteoblasts from oxidative stress-induced apoptosis. This involves the suppression of caspase-3 activation, highlighting a potential therapeutic application in bone health and osteoporosis (Chen et al., 2005).
Antioxidant Potential
The compound's antioxidant properties have been a focus of study. It acts by reacting with free radicals to form a phenoxyl radical, similar to the endogenous antioxidant alpha-tocopherol (vitamin E). This suggests potential use in conditions where oxidative stress is a factor (Murphy et al., 1992).
Neuroprotective Properties
There is evidence of neuroprotective effects in cases of acute cerebral injury. This involves reducing cerebral blood flow and intracranial pressure, and acting as an antioxidant with anti-inflammatory properties. These findings could be significant in developing treatments for brain injuries and neurodegenerative diseases (Kotani et al., 2008).
Mitochondrial Effects
Studies have explored how 3,5-Diisopropylphenol affects mitochondrial function, particularly in terms of oxidative phosphorylation and electron transfer. This research provides insights into cellular energy dynamics and potential applications in mitochondrial diseases (Rigoulet et al., 1996).
Interaction with Monoterpene Alcohols
Research on the interaction of 3,5-Diisopropylphenol with dietary monoterpene alcohols suggests that these compounds could prolong the anesthetic effect of propofol by inhibiting its metabolism. This finding could have implications for anesthesia practice and drug interactions (Lin et al., 2006).
Drug Delivery Systems
Studies have also been conducted on new drug delivery systems for 3,5-Diisopropylphenol, exploring different formulations and emulsions. This research is crucial for improving the safety and efficacy of drug administration (Tsagogiorgas et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
3,5-di(propan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOQJBLGFMMRLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073453 | |
| Record name | Phenol, 3,5-bis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diisopropylphenol | |
CAS RN |
26886-05-5, 3374-41-2 | |
| Record name | 3,5-Bis(1-methylethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26886-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Diisopropylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003374412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Diisopropylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026886055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3,5-bis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-diisopropylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIISOPROPYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35JD906HZZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

